molecular formula C17H20N4O2 B3948479 1-[(2-Nitrophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine

1-[(2-Nitrophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine

Cat. No.: B3948479
M. Wt: 312.37 g/mol
InChI Key: KSWIZWIRPZPLCA-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine is a chemical compound offered for research and development purposes. Piperazine derivatives are a significant scaffold in medicinal chemistry, frequently explored for their diverse biological activities. The structure of this compound, featuring nitrophenyl and pyridinylmethyl substituents, is typical of molecules investigated as key intermediates or building blocks in the synthesis of potential pharmacologically active agents . Research into analogous nitrofuranyl piperazine compounds has demonstrated potent activity against mycobacterial species, suggesting that the nitroaromatic moiety can be critical for antibacterial properties . Furthermore, piperazine cores are established components in various approved therapeutics, such as the anxiolytic drug buspirone which contains a 1-(2-pyrimidinyl)piperazine moiety, highlighting the central role of this heterocycle in drug design . Researchers may find this compound valuable for developing novel entities in areas including infectious disease, central nervous system (CNS) disorders, and oncology. This product is intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-21(23)17-7-2-1-5-15(17)13-19-9-11-20(12-10-19)14-16-6-3-4-8-18-16/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWIZWIRPZPLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Nitrophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine typically involves the reaction of piperazine with 2-nitrobenzyl chloride and 2-pyridinemethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen atoms attack the electrophilic carbon atoms of the nitrobenzyl and pyridinemethyl groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Nitrophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amino compound.

    Substitution: The major products are various substituted piperazine derivatives.

Scientific Research Applications

1-[(2-Nitrophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its piperazine moiety, which is present in many pharmaceutical drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Nitrophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Table 1: Substituent Variations and Physicochemical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Features
Target Compound 2-Nitrophenylmethyl, Pyridin-2-ylmethyl N/A N/A Combines nitro (electron-withdrawing) and pyridinyl (polar) groups.
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 2-Methoxyphenyl, 2-Nitrobenzyl-piperidine N/A N/A High dopamine D2 affinity; nitro group enhances receptor interaction.
Compound 11i 2-Nitrophenyl-triazole, Benzyl-imidazole 93–95 N/A Nitro group linked to triazole; tested for antitumor activity.
Compound 13 2-Ethoxyphenyl, Dihydroindenyl 65.2–66.1 54 Ethoxy group increases lipophilicity; moderate yield.
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine 4-Nitrophenylmethyl, 2-Fluorobenzoyl N/A N/A Nitro and fluorobenzoyl groups; potential for dual electronic effects.

Key Observations:

  • Electron-Withdrawing Groups: The 2-nitrophenyl group in the target compound is analogous to nitro-substituted analogs in and , which exhibit enhanced receptor binding (e.g., dopamine D2) or antitumor activity .
  • Pyridinyl vs. Aromatic Substituents: The pyridin-2-ylmethyl group distinguishes the target compound from phenyl or chlorophenyl derivatives (e.g., compounds 17–25 in –2). Pyridine’s nitrogen atom may improve water solubility compared to purely aromatic substituents, as seen in sulfonamide-piperazine hybrids .
  • Synthesis Yields: Piperazine derivatives with bulkier substituents (e.g., dihydroindenyl in compound 13 ) often exhibit lower yields (45–68%) due to steric hindrance. The target compound’s synthesis would likely require optimized conditions to balance substituent complexity and yield.

Spectroscopic and Analytical Data

Table 2: Comparative Spectroscopic Profiles

Compound Name $ ^1H $ NMR Features $ ^{13}C $ NMR Features HRMS (ESI) Data
Target Compound Expected peaks: Pyridine H (~8.5 ppm), Nitroaromatic H (~7.5–8.5 ppm) Pyridine C (~150 ppm), Nitrophenyl C (~125–140 ppm) Calculated for $ \text{C}{16}\text{H}{17}\text{N}4\text{O}2 $: ~313.13
Compound 11i Triazole H (~7.8 ppm), Nitrophenyl H (~8.0 ppm) Imidazole C (~140 ppm), Triazole C (~120 ppm) [M+H]$^+$: 493.1 (exp)
Compound 20 Fluorophenyl H (~7.0–7.5 ppm) Carbonyl C (~170 ppm) N/A
1-(2-Nitrophenyl)piperazine Nitrophenyl H (~7.5–8.5 ppm), Piperazine H (~2.5–3.5 ppm) Nitrophenyl C (~125–140 ppm) [M+H]$^+$: 224.1 (calc)

Insights:

  • NMR Signatures: The target compound’s $ ^1H $ NMR would display distinct pyridine protons (~8.5 ppm) and nitrophenyl aromatic protons (~7.5–8.5 ppm), akin to compound 11i . Piperazine methylene protons typically resonate at ~2.5–3.5 ppm .
  • HRMS Validation: HRMS data for similar compounds (e.g., compound 11i ) confirm molecular formulas within ±0.001 Da, a standard benchmark for structural confirmation.

Biological Activity

1-[(2-Nitrophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine is a complex organic compound with significant pharmacological potential. Its structure features a piperazine core, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C15H16N4O2
  • Molecular Weight : Approximately 299.34 g/mol

The presence of the nitrophenyl group and the pyridine ring enhances its biological activity, making it a subject of interest in drug development.

Research indicates that compounds containing piperazine moieties exhibit various biological activities, including:

  • Receptor Binding : Piperazine derivatives often interact with aminergic receptors, influencing neurotransmission and potentially offering therapeutic effects in neuropsychiatric disorders.
  • Anticancer Activity : The compound has shown promise in inducing necroptosis in cancer cells, a regulated form of cell death that can overcome chemoresistance in certain cancer types. For example, a related compound was noted for its ability to bind to dopamine receptors and trigger cell death pathways in K562 leukemic cells .

Biological Activity Overview

This compound has been investigated for various biological activities:

Activity Type Description
AnticancerInduces necroptosis in cancer cells; potential use in overcoming chemoresistance .
AntimicrobialExhibits activity against various pathogens; further studies required to delineate specific effects.
NeuropharmacologicalPotential interaction with neurotransmitter systems; may influence mood and behavior .

Study on Necroptosis Induction

A prominent study highlighted the ability of related piperazine compounds to induce necroptosis in K562 leukemic cells. The findings suggested that these compounds could activate specific signaling pathways leading to cell death without involving traditional apoptotic mechanisms. This opens avenues for developing new cancer therapies targeting necroptosis .

Antimicrobial Activity Investigation

Another area of research focused on the antimicrobial properties of piperazine derivatives. Preliminary results indicated that certain analogs could inhibit bacterial growth effectively, suggesting potential applications in treating infections resistant to conventional antibiotics .

Comparative Analysis with Similar Compounds

The unique structural features of this compound distinguish it from other piperazine derivatives. The following table summarizes some structurally similar compounds:

Compound Name Structural Features Similarity Index Unique Aspects
1-(Pyridin-4-ylmethyl)piperazineContains a pyridine ring0.88Lacks nitro group
N-Methyl-1-(pyridin-4-yl)methanamineMethylated amine0.82Simpler structure
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amineEthyl substitution on piperazine0.79Different substituent position
Pyridin-4-ylmethanamine hydrochlorideSimple amine structure0.77No piperazine ring
1-(Pyridin-4-ylmethyl)piperidin-4-oneContains both piperidine and pyridine0.75Different cyclic structure

The combination of the nitrophenyl group with a pyridine-substituted piperazine may confer distinct pharmacological properties compared to its analogs.

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) identify substituents:
    • Aromatic protons (2-nitrophenyl): δ 7.5–8.5 ppm (doublets for ortho-nitro groups).
    • Piperazine methylenes: δ 2.5–3.5 ppm (multiplet for N-CH₂) .
  • IR : Stretching vibrations for nitro groups (~1520 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or pyridine moieties) .

How can researchers assess the compound’s preliminary biological activity, and what assays are suitable for target identification?

Q. Basic

  • Receptor binding assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) quantify affinity for serotonin/dopamine receptors .
  • Kinase inhibition : Fluorescence-based ADP-Glo™ assays screen for inhibition of kinases (e.g., MAPK or PI3K) .
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

What computational methods are employed to predict the compound’s pharmacokinetic properties and binding modes?

Q. Advanced

  • DFT calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., 5-HT₂A receptors). Focus on nitro group hydrogen bonding and piperazine-pyridine π-stacking .
  • MD simulations : GROMACS evaluates stability of ligand-receptor complexes over 100-ns trajectories .

How can conflicting data on toxicity vs. biological activity be resolved during pharmacological profiling?

Q. Advanced

  • SAR studies : Modify substituents (e.g., replacing nitro with cyano groups) to balance potency and cytotoxicity .
  • Toxicity assays : MTT/MTT-based viability tests on HEK293 or HepG2 cells identify safe concentration ranges .
  • Metabolic stability : LC-MS/MS monitors metabolite formation in liver microsomes to assess detoxification pathways .

What strategies optimize the compound’s selectivity for specific biological targets?

Q. Advanced

  • Fragment-based design : Introduce substituents (e.g., fluorophenyl) to enhance steric complementarity with target pockets .
  • Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to guide rational modifications .
  • β-Cyclodextrin inclusion : Improves solubility while retaining activity, as shown in modified piperazine derivatives .

How do structural modifications (e.g., nitro group position) impact the compound’s supramolecular interactions?

Q. Advanced

  • X-ray diffraction : Reveals hydrogen-bonding networks between nitro groups and adjacent molecules (e.g., in co-crystals with carboxylic acids) .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C-H···O interactions from nitro groups) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability influenced by nitro group electron-withdrawing effects .

What methodologies address low yield or impurity challenges during scale-up synthesis?

Q. Advanced

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing byproduct formation .
  • DoE (Design of Experiments) : Optimizes parameters (e.g., stoichiometry, pH) via response surface methodology .
  • Crystallization screening : Identifies solvents (e.g., ethanol/water mixtures) for recrystallizing high-purity batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-Nitrophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine
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1-[(2-Nitrophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.